3-Iodo-2-(trifluoromethyl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4F3IO2 |
|---|---|
Molecular Weight |
316.02 g/mol |
IUPAC Name |
3-iodo-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3H,(H,13,14) |
InChI Key |
TWXXVJMRPDGPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Reactions at the Carboxylic Acid Group:the Carboxylic Acid is a Primary Site for Derivatization. Standard Transformations Can Be Employed to Create a Variety of Functional Groups, Although the Aforementioned Steric Hindrance May Require Modified or More Vigorous Conditions.
Amide Formation: Coupling with various primary or secondary amines, typically in the presence of a coupling agent (e.g., DCC, EDC), yields the corresponding amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or conversion to an acyl chloride followed by reaction with an alcohol can produce esters. Due to steric hindrance, direct esterification might be slow. nih.gov
Reactions at the Iodo Group:the Carbon Iodine Bond is a Key Site for Forming New Carbon Carbon and Carbon Heteroatom Bonds, Primarily Through Transition Metal Catalyzed Cross Coupling Reactions. the Iodine Atom Serves As an Excellent Leaving Group in These Transformations.
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces new aryl or vinyl groups.
Heck Coupling: Palladium-catalyzed reaction with alkenes forms a new carbon-carbon bond, yielding styrenyl derivatives.
Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes leads to the synthesis of alkynylated derivatives.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a route to N-aryl products.
Kumada Coupling: Nickel- or palladium-catalyzed reaction with Grignard reagents can introduce alkyl or aryl substituents. researchgate.net
These cross-coupling reactions are powerful tools for structural diversification, allowing for the introduction of a wide array of substituents at the C-3 position. nih.govlookchem.com The reactivity in these couplings is generally high due to the nature of the C-I bond.
Report on Spectroscopic Data Availability for 3-Iodo-2-(trifluoromethyl)benzoic Acid
Following a comprehensive search for advanced spectroscopic and structural data for the chemical compound This compound , it has been determined that there is a significant lack of publicly available, specific experimental data required to construct the requested article.
The performed searches aimed to locate detailed research findings for the following analytical techniques as outlined:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques)
Infrared (IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
The search results consistently yielded information for related isomers, such as 2-Iodo-3-(trifluoromethyl)benzoic acid synquestlabs.com, 3-Iodo-5-(trifluoromethyl)benzoic acid , 5-Iodo-2-(trifluoromethyl)benzoic acid , and the parent compound 3-(trifluoromethyl)benzoic acid rsc.orgrsc.orgchemicalbook.comchemicalbook.comnih.govchemicalbook.comtcichemicals.comnist.govnist.gov.
While spectroscopic data for these related structures are available, the precise substitution pattern of the iodo and trifluoromethyl groups on the benzoic acid ring critically influences the exact chemical shifts, coupling constants, and absorption frequencies. Extrapolating data from one isomer to another would not meet the standard of scientific accuracy required for the requested article. For instance, the CAS Registry Number found, 766473-89-6, corresponds to the isomeric compound 2-Iodo-3-(trifluoromethyl)benzoic acid , not the requested molecule synquestlabs.com.
Given the strict instruction to focus solely on This compound and the absence of specific, verifiable spectroscopic data for this exact compound in the available scientific literature and chemical databases, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Proceeding with data from other isomers would be misleading and scientifically unsound.
Therefore, the generation of the article cannot be completed at this time. Further research or the publication of experimental data for This compound would be required to fulfill this request.
Chemical Reactivity and Transformations of 3 Iodo 2 Trifluoromethyl Benzoic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group in 3-iodo-2-(trifluoromethyl)benzoic acid is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives through reactions such as esterification and amidation.
Esterification and Amidation Reactions
Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. Similarly, amidation involves the conversion of the carboxylic acid to an amide, typically by first activating the carboxyl group (e.g., forming an acyl chloride or using a coupling agent) followed by reaction with an amine. These reactions are fundamental in modifying the properties and applications of the parent compound. For instance, the methyl ester, methyl 2-iodo-3-(trifluoromethyl)benzoate, is a known derivative. synquestlabs.com Amide formation is also a common transformation, as seen in the synthesis of various amide-containing compounds which are significant in medicinal chemistry and materials science. nih.gov
Reduction Pathways
The carboxylic acid functional group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting benzyl (B1604629) alcohol can serve as a precursor for further synthetic modifications.
Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond in this compound is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)
The aryl iodide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a reliable method for forming a C(sp²)-C(sp) bond and is widely used in the synthesis of pharmaceuticals and organic materials. wikipedia.orglibretexts.orgresearchgate.net The reaction is typically carried out under mild conditions with a base, such as an amine, which also can act as the solvent. wikipedia.org
Suzuki Coupling: The Suzuki reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. nih.govtcichemicals.com This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acids. tcichemicals.com The reaction of iodobenzene (B50100) with various arylboronic acids demonstrates the versatility of this method. researchgate.net
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a key method for C-C bond formation and typically exhibits high trans selectivity. organic-chemistry.orgwikipedia.orgmdpi.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Palladium & Copper(I) | Aryl-Alkyne (Csp²-Csp) |
| Suzuki | Organoboron Compound | Palladium(0) | Aryl-Aryl or Aryl-Vinyl (Csp²-Csp²) |
| Heck | Alkene | Palladium | Aryl-Alkene (Csp²-Csp²) |
Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Position
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. chemistrysteps.comlibretexts.org The trifluoromethyl group at the ortho position of this compound is a powerful electron-withdrawing group, which can activate the ring towards nucleophilic attack. chemistrysteps.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (iodide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. diva-portal.orgnih.gov Subsequent elimination of the iodide ion yields the substituted product. The reaction is favored when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective stabilization of the negative charge in the intermediate. libretexts.org
Formation of Hypervalent Iodine Reagents and Their Reactivity
Aryl iodides can be oxidized to form hypervalent iodine(III) and iodine(V) compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and reactivity profiles that are similar to some heavy metal reagents but without the associated toxicity. arkat-usa.orgprinceton.edu The oxidation of iodoarenes can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in acetic acid or oxone in trifluoroacetic acid. organic-chemistry.org
The resulting hypervalent iodine compounds, such as (diacetoxyiodo)arenes or [bis(trifluoroacetoxy)iodo]arenes, are versatile reagents. organic-chemistry.orgnih.gov For example, 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid are recyclable iodine(III) reagents derived from 3-iodosylbenzoic acid. nih.gov Hypervalent iodine reagents can participate in a variety of transformations, including oxidative functionalizations, and can act as arylating agents. acs.orgnih.gov The reactivity of these reagents is attributed to the electrophilic nature of the iodine and the excellent leaving group ability of the iodonio group. princeton.edu
Influence of the Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity due to its distinct electronic and steric characteristics. Its influence is paramount in determining the outcome of reactions involving the aromatic ring and the carboxylic acid function of the title compound.
The trifluoromethyl group is one of the strongest electron-withdrawing groups (EWGs) used in organic chemistry. youtube.com This is a consequence of the high electronegativity of the three fluorine atoms, which exert a powerful negative inductive effect (-I) on the aromatic ring. wikipedia.org This strong electron withdrawal has profound implications for the reactivity of the benzene (B151609) ring in substitution reactions.
Electrophilic Aromatic Substitution (EAS):
The presence of the -CF3 group, along with the carboxylic acid group (another deactivating group), significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.comlibretexts.org This deactivation is a hallmark of EWGs. wikipedia.org
In terms of regioselectivity, both the -CF3 and -COOH groups are meta-directors for electrophilic aromatic substitution. wikipedia.orgquora.com They deactivate the ortho and para positions more than the meta position by destabilizing the positively charged intermediates (arenium ions) formed during the reaction. youtube.comlibretexts.org Conversely, the iodine atom, while being a deactivating group due to its inductive effect, is an ortho/para director because its lone pairs can offer some resonance stabilization to the adjacent carbocation. youtube.comyoutube.com
In this compound, the directing effects of the three substituents must be considered collectively. The powerful meta-directing influence of the -CF3 group at position 2 and the -COOH group at position 1 would strongly favor substitution at position 5 (meta to both). The ortho/para-directing iodo group at position 3 would direct towards positions 4 and 6 (ortho and para, respectively). However, the combined deactivating effect of all three groups, especially the two strong EWGs, makes electrophilic substitution on this ring challenging, requiring harsh reaction conditions. The position of substitution will depend on the specific electrophile and reaction conditions, but the C-5 position is a likely target due to the strong meta-directing nature of the adjacent -CF3 and -COOH groups.
Nucleophilic Aromatic Substitution (SNAr):
Conversely, the strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org SNAr reactions are favored by EWGs, especially those positioned ortho or para to a good leaving group, as they can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org
In this compound, the iodine atom can potentially act as a leaving group. The -CF3 group at the ortho position (C-2) would strongly stabilize the incoming negative charge from a nucleophile attacking the C-3 position. Therefore, the molecule is primed for SNAr reactions at the C-3 position, where a suitable nucleophile could displace the iodide. The reaction is further facilitated by the presence of the -COOH group, another EWG. This pathway is a key strategy for introducing new functional groups at this position. diva-portal.orgresearchgate.net
| Substituent | Position | Electronic Effect | Influence on Electrophilic Aromatic Substitution (EAS) | Influence on Nucleophilic Aromatic Substitution (SNAr) |
|---|---|---|---|---|
| -CF3 | 2 | Strongly Electron-Withdrawing (-I) | Strongly Deactivating, Meta-Directing | Strongly Activating (at ortho/para positions) |
| -I | 3 | Weakly Electron-Withdrawing (-I), Weakly Donating (+M) | Deactivating, Ortho/Para-Directing | Can act as a Leaving Group |
| -COOH | 1 | Electron-Withdrawing (-I, -M) | Deactivating, Meta-Directing | Activating |
The trifluoromethyl group is significantly larger than a hydrogen atom and exerts considerable steric hindrance. In this compound, the -CF3 group is located at the ortho position relative to the carboxylic acid group. This arrangement leads to a phenomenon known as the "ortho effect." wikipedia.org
The steric bulk of the ortho -CF3 group forces the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgnih.gov This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring. stackexchange.com A key consequence of this steric inhibition of resonance is an increase in the acidity of the benzoic acid compared to its meta and para isomers. wikipedia.orgyoutube.com
This steric hindrance also has significant implications for chemical reactions:
Reactions at the Carboxylic Acid: The steric bulk of the adjacent -CF3 and -I groups can hinder access of reagents to the carbonyl carbon of the carboxylic acid, potentially slowing down reactions like esterification or amidation and requiring more forcing conditions.
Reactions on the Aromatic Ring: The -CF3 group can sterically block the C-2 and C-3 positions, making reactions at these sites more difficult. This further reinforces the electronic preference for reactions at other positions on the ring. For instance, while the iodine at C-3 is ortho to the -CF3 group, any substitution reaction at this position must overcome the steric bulk of its neighbor.
| Interaction | Description | Consequence |
|---|---|---|
| -CF3 vs -COOH | The bulky -CF3 group at the ortho position sterically crowds the -COOH group. | Causes the -COOH group to twist out of the plane of the benzene ring (Steric Inhibition of Resonance). wikipedia.orgnih.govstackexchange.com Increases the acidity of the carboxylic acid. wikipedia.org |
| -CF3 vs Approaching Reagents | The size of the -CF3 group can physically block or hinder the approach of reagents to adjacent positions (C-1, C-2, C-3). | Reduces reactivity at the carboxylic acid and adjacent ring positions. May necessitate harsher reaction conditions for derivatization. |
Derivatization Strategies for Structural Diversification
The presence of three distinct functional handles—the carboxylic acid, the iodo group, and the activated aromatic ring—makes this compound a versatile building block for synthesizing a diverse range of more complex molecules. Derivatization can be targeted at the carboxylic acid or the iodine atom.
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a definitive single-crystal X-ray diffraction study for 3-Iodo-2-(trifluoromethyl)benzoic acid has not been reported in publicly accessible crystallographic databases. While crystallographic data exists for structurally related molecules, the specific solid-state arrangement of the title compound remains to be elucidated.
For context, studies on analogous compounds provide insight into the potential structural features of this compound. For instance, the crystal structure of 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide , an amide derivative, reveals that intermolecular N—H⋯O hydrogen bonds link molecules into chains. researchgate.net In this related structure, the chains are further linked by short iodine-iodine halogen contacts (I⋯I = 3.7797 (5) Å), forming ribbons. researchgate.net The dihedral angle between the two benzene (B151609) rings in this amide is 12.5 (2)°. researchgate.net
Similarly, X-ray diffraction studies on other isomers, such as 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid , demonstrate the common formation of hydrogen-bonded dimers in the solid state. researchgate.net In these structures, the carboxylic acid groups of two molecules form a head-to-tail dimer with a graph-set notation of R²₂(8). researchgate.net The steric hindrance introduced by the trifluoromethyl group significantly influences the planarity of the molecules, causing either the carboxylic acid group or the nitro group to rotate out of the aromatic plane. researchgate.net
Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, such as those employing Hartree-Fock (HF) or post-HF methods, are fundamental for determining the optimized three-dimensional arrangement of atoms. For 3-Iodo-2-(trifluoromethyl)benzoic acid, these calculations would reveal key bond lengths, bond angles, and dihedral angles. A critical aspect would be the orientation of the carboxyl and trifluoromethyl groups relative to the benzene (B151609) ring, which is influenced by steric hindrance between the adjacent bulky iodine and CF₃ groups. This "ortho effect" is known to force the carboxyl group out of the plane of the aromatic ring, which has significant consequences for the molecule's acidity and reactivity. wikipedia.org
Furthermore, analysis of the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), would provide insight into the molecule's reactivity. The significant electron-withdrawing nature of both the iodine and trifluoromethyl substituents is expected to lower the energy of these orbitals. lumenlearning.com Studies on similar benzoic acid derivatives have utilized such calculations to understand physical and chemical properties. researchgate.net However, specific optimized geometry and electronic structure data for this compound are not present in the reviewed literature.
Density Functional Theory (DFT) for Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method for predicting various spectroscopic properties with reasonable accuracy. For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.
Predicting NMR spectra is particularly useful for structural confirmation. While experimental spectra for related compounds are available, and general DFT approaches for predicting NMR data are well-established mdpi.com, specific DFT-predicted spectroscopic data for this compound have not been published. Such a study would require geometry optimization followed by calculations of magnetic shielding tensors, which are then converted into chemical shifts.
Analysis of Aromaticity and Substituent Effects
The aromaticity of the benzene ring in this compound is influenced by its three substituents. The iodine and trifluoromethyl groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. lumenlearning.com The trifluoromethyl group, in particular, is a powerful deactivating group that increases the acidity of benzoic acid by stabilizing the resulting carboxylate anion. lumenlearning.com
The combined steric and electronic influences of the ortho-iodo and trifluoromethyl groups represent a classic example of the ortho effect. wikipedia.org This effect would likely lead to an increase in the acidity of the carboxylic acid compared to its meta and para isomers or to benzoic acid itself. A computational analysis could quantify this effect by calculating the pKa value and comparing it to related molecules. While general principles of substituent effects are well-documented for benzoic acids wikipedia.orglumenlearning.com, a specific computational analysis of these effects in this compound is not available.
Molecular Dynamics Simulations on Conformational Landscapes
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational flexibility and dynamics. For this compound, MD simulations could explore its conformational landscape, particularly the rotational barriers of the carboxylic acid and trifluoromethyl groups.
These simulations would reveal the most stable conformations in different environments (e.g., in a vacuum or in a solvent) and the energy required to transition between them. This information is crucial for understanding how the molecule might interact with biological targets or other reactants. While MD simulations are commonly used to study the conformational changes in complex systems ajchem-a.com, no such studies have been reported specifically for this compound.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the chemical structure of a compound with its reactivity. For a series of related benzoic acids, a QSRR study could develop a mathematical model that predicts a specific reactivity parameter (e.g., the rate constant for a particular reaction) based on calculated molecular descriptors.
Relevant descriptors for this compound would include steric parameters (e.g., van der Waals volume) and electronic parameters (e.g., Hammett constants, atomic charges). Although QSRR studies have been performed on other classes of benzoic acid derivatives, a specific QSRR model incorporating this compound has not been developed due to the lack of experimental reactivity data for a series of closely related compounds.
Applications of 3 Iodo 2 Trifluoromethyl Benzoic Acid As a Synthetic Intermediate and Building Block
Precursor in Medicinal Chemistry Lead Generation
In the realm of drug discovery, the generation of lead compounds with desirable pharmacological profiles is a critical step. 3-Iodo-2-(trifluoromethyl)benzoic acid serves as an important starting material for creating new chemical entities with potential therapeutic applications. The presence of the trifluoromethyl group is a key feature, as it is known to improve the metabolic stability and pharmacokinetic properties of drug candidates. bldpharm.com The C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic degradation and increasing the half-life of a drug. bldpharm.com
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. While direct examples of the synthesis of heterocyclic scaffolds starting from this compound are not abundant in the literature, the synthesis of related structures demonstrates the potential of this building block. For instance, the analogous compound, 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, has been used to prepare furo[3,2-c]pyridine (B1313802) derivatives. This synthesis involves a Doebner's condensation to form an acrylic acid derivative, which is then converted to an azide (B81097) and subsequently cyclized to a dihydrofuro[3,2-c]pyridin-4-one. Aromatization then yields the final furo[3,2-c]pyridine scaffold. google.com This example illustrates a plausible pathway for utilizing trifluoromethyl-substituted phenyl rings in the construction of fused heterocyclic systems.
The general importance of fluorinated heterocycles is underscored by their prevalence in pharmaceuticals and agrochemicals. nih.gov The synthesis of such compounds often relies on building blocks that introduce fluorine atoms or fluorinated groups into the molecular framework.
The iodo-substituent on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex polyaromatic systems. synquestlabs.com These reactions, such as the Suzuki-Miyaura coupling, enable the formation of carbon-carbon bonds between the iodinated benzoic acid derivative and various boronic acids or esters, leading to the synthesis of biaryls and other polyaromatic structures. nih.gov
A general representation of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is shown below:
Where R-X is an aryl halide (like this compound), R'-B(OR'')₂ is a boronic acid or ester, and R-R' is the resulting biaryl product.
Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery, aiming to understand how modifications to a chemical structure affect its biological activity. nih.gov this compound is a valuable tool in such studies due to its two key functional handles. The carboxylic acid group can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, allowing for the exploration of different interactions with a biological target.
The trifluoromethyl group itself plays a crucial role in modulating the electronic and lipophilic properties of a molecule, which can significantly impact its binding affinity and pharmacokinetic profile. bldpharm.com Furthermore, the iodo-substituent can be replaced with a wide range of other groups through cross-coupling reactions, providing a powerful method for systematically probing the chemical space around a lead compound.
An example of a SAR study on related compounds involved the synthesis of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, where modifications to the isoindoline (B1297411) ring were evaluated for their effect on the inhibition of TNF-alpha production. nih.gov This type of systematic modification is crucial for identifying the key structural features responsible for a compound's biological activity.
Table 1: Impact of Functional Group Modifications on Biological Activity (Hypothetical SAR Data based on General Principles)
| Starting Material | Modification | Resulting Compound Class | Potential Impact on Activity |
| This compound | Amidation of carboxylic acid | Benzamides | Exploration of hydrogen bonding interactions |
| This compound | Suzuki coupling at iodo-position | Biaryls | Probing of hydrophobic pockets in target protein |
| This compound | Reduction of carboxylic acid | Benzyl (B1604629) alcohols | Alteration of polarity and hydrogen bonding capacity |
This table is a hypothetical representation to illustrate the principles of SAR studies and does not represent actual experimental data for this compound.
Building Block for Advanced Materials
The unique properties conferred by the trifluoromethyl group, such as high thermal stability, chemical resistance, and low surface energy, make this compound an attractive building block for the synthesis of advanced materials.
Fluorinated polymers are known for their exceptional properties and are used in a wide range of applications. The incorporation of trifluoromethyl groups into a polymer backbone can significantly enhance its thermal stability, chemical resistance, and hydrophobicity. While specific examples of polymers synthesized directly from this compound are not widely reported, the general principles of polymer chemistry suggest its potential utility. The carboxylic acid functionality can be used for polyester (B1180765) or polyamide formation, while the iodo-group could be a site for post-polymerization modification via cross-coupling reactions.
Organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), are an active area of research. The electronic properties of organic molecules can be finely tuned by the introduction of electron-withdrawing or electron-donating groups. The strongly electron-withdrawing nature of the trifluoromethyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system, which is a critical factor in the performance of organic electronic devices.
While there are no direct reports on the use of this compound as a precursor for OLED materials, a related study has shown that treating the conducting polymer poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with benzoic acid can enhance its conductivity, a key property for electrodes in OLEDs. This suggests that benzoic acid derivatives could play a role in the development of materials for organic electronics.
Intermediate in Agrochemical Development
This compound serves as a valuable scaffold in the synthesis of novel agrochemicals, including herbicides, fungicides, and insecticides. The unique combination of the iodo, trifluoromethyl, and carboxylic acid functional groups on the benzene (B151609) ring provides a versatile platform for chemical modification and the introduction of desired toxophoric or auxophoric properties. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final product, which can lead to improved efficacy and plant uptake. The iodine atom, on the other hand, provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.
While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various patented agrochemical compounds. The general strategy involves using the carboxylic acid group for amide or ester formation, while the iodine atom is often displaced via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions enable the connection of the benzoic acid core to other aromatic or heterocyclic systems, a common feature in many modern agrochemicals. For instance, the structural analogue 2-hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid has been noted for its role in the development of pesticides. This suggests that the iodo-trifluoromethyl-benzoic acid framework is a recognized and valuable starting point for creating new active ingredients in the agricultural sector. The development of quinolone carboxylic acids, which have applications as antimicrobial agents, can also utilize iodo-benzoic acid derivatives as important intermediates. google.com
The following table provides a hypothetical, yet chemically plausible, synthetic scheme illustrating the use of this compound as an intermediate in the synthesis of a potential herbicidal compound.
| Reaction Step | Reactants | Reagents and Conditions | Product | Purpose of Transformation |
| Amide Formation | This compound, Substituted Aniline (B41778) | Thionyl chloride (SOCl₂), followed by addition of the aniline in the presence of a base (e.g., triethylamine) | N-(Substituted phenyl)-3-iodo-2-(trifluoromethyl)benzamide | Introduction of a second aromatic ring system to create a diaryl amide structure, a common feature in many herbicides. |
| Suzuki Coupling | N-(Substituted phenyl)-3-iodo-2-(trifluoromethyl)benzamide, Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), in a suitable solvent (e.g., toluene/water) | N-(Substituted phenyl)-3-(aryl)-2-(trifluoromethyl)benzamide | Further functionalization at the 3-position to enhance biological activity and modulate physical properties. |
Role in Radiochemical Synthesis and Tracer Development (e.g., F-18 labeled derivatives)
The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a critical area of research in medicine, aiding in the diagnosis and monitoring of various diseases. nih.gov The radioisotope fluorine-18 (B77423) (¹⁸F) is particularly favored due to its optimal half-life of 109.7 minutes and low positron energy, which allows for high-resolution imaging. nih.gov this compound can serve as a precursor for the synthesis of ¹⁸F-labeled PET tracers. The iodine atom on the aromatic ring provides a site for radiofluorination through nucleophilic substitution reactions.
The general approach involves the displacement of the iodo group with [¹⁸F]fluoride. This reaction is often facilitated by a copper catalyst. The development of ¹⁸F-labeled radiotracers often involves a multi-step synthesis. nih.gov The process for developing new PET tracers typically includes identifying a biological target, selecting precursor ligands, and developing efficient labeling strategies. nih.gov
While specific clinical PET tracers derived from this compound are not yet established, the principles of its use are well-founded in radiochemistry. For instance, the synthesis of other ¹⁸F-labeled tracers often starts from precursors containing a good leaving group, such as iodine or a nitro group, on an aromatic ring. The electron-withdrawing nature of the trifluoromethyl group in this compound can activate the aromatic ring towards nucleophilic substitution, potentially facilitating the radiofluorination process.
Below is a conceptual table outlining the key steps in the potential development of an ¹⁸F-labeled PET tracer from this compound.
| Phase | Description | Key Considerations | Example Reaction |
| Precursor Synthesis | Modification of this compound to include a targeting moiety. | The targeting moiety should have high affinity and selectivity for a specific biological target (e.g., a receptor or enzyme). The overall structure must be amenable to radiolabeling. | Amide coupling of this compound with a biologically active amine. |
| Radiolabeling | Introduction of the ¹⁸F isotope. | High radiochemical yield and purity are essential. nih.gov The labeling reaction should be rapid due to the short half-life of ¹⁸F. nih.gov | Copper-mediated nucleophilic substitution of the iodo group with [¹⁸F]fluoride. |
| Purification and Formulation | Isolation of the desired ¹⁸F-labeled tracer from the reaction mixture and preparation for in vivo use. | Removal of unlabeled precursor and reaction byproducts. Formulation in a biocompatible solution. | High-performance liquid chromatography (HPLC) is commonly used for purification. |
| Preclinical Evaluation | In vitro and in vivo studies to assess the tracer's properties. | Evaluation of binding affinity, specificity, metabolic stability, and biodistribution in animal models. researchgate.net | PET imaging studies in small animals to determine tumor uptake or target engagement. researchgate.netmdpi.com |
The versatility of this compound as a synthetic building block, coupled with the established principles of agrochemical and radiochemical design, underscores its potential for the development of new technologies in these critical fields.
Future Research Directions and Perspectives
Development of More Sustainable Synthetic Methodologies
The future synthesis of 3-Iodo-2-(trifluoromethyl)benzoic acid will likely pivot towards greener and more sustainable practices, moving away from harsh reagents and multi-step procedures that generate significant waste.
Current synthetic approaches to halogenated benzoic acids often rely on strong oxidants and non-ideal solvents. google.comgoogle.com Future methodologies will aim to minimize environmental impact by incorporating principles of green chemistry. A promising avenue is the adoption of catalytic systems that utilize more benign reagents. For instance, methods developed for the ortho-iodination of benzoic acids using catalysts like iridium or palladium in greener solvents such as water or hexafluoroisopropanol (HFIP) could be adapted. acs.orgresearchgate.net An iridium-catalyzed process, for example, has shown high selectivity for ortho-iodination under mild, additive-free conditions. acs.org
Another key area is the use of safer iodinating agents. The combination of Oxone®, a stable and inexpensive triple salt, with potassium iodide in aqueous solutions has proven effective for the iodination of other aromatic compounds like vanillin (B372448) and could be explored for the synthesis of trifluoromethylated benzoic acids. Similarly, direct aerobic photooxidation, which uses molecular oxygen and catalytic hydrobromic acid under UV light, represents an environmentally friendly alternative to traditional oxidation methods for producing benzoic acids from methylated precursors. organic-chemistry.org These approaches avoid the use of heavy metals and halogenated solvents, aligning with sustainable development goals. organic-chemistry.org
| Synthetic Strategy | Traditional Method | Potential Sustainable Alternative | Key Advantages |
| Iodination | Strong oxidants (e.g., HNO₃/H₂SO₄) nih.gov | Catalytic Iridium/Palladium systems; Oxone®/KI acs.org | Milder conditions, higher selectivity, use of greener solvents (water, HFIP). acs.orgresearchgate.net |
| Oxidation | Heavy metal oxidants (e.g., KMnO₄, CrO₃) | Aerobic photooxidation with HBr catalyst organic-chemistry.org | Avoids toxic heavy metals, uses O₂ as the terminal oxidant, cost-effective. organic-chemistry.org |
| Solvent Use | Halogenated organic solvents (e.g., CCl₄, CHCl₃) | Aqueous media, hexafluoroisopropanol (HFIP) acs.orgresearchgate.net | Reduced environmental toxicity and improved safety profile. |
This table outlines potential sustainable synthetic strategies for this compound based on advances with related compounds.
Exploration of Novel Reactivity Patterns
The dual functionality of this compound—a reactive carbon-iodine bond and an electron-deficient aromatic ring—opens the door to exploring novel chemical transformations. The ortho relationship between the bulky trifluoromethyl group and the iodine atom is expected to impart unique steric and electronic effects, influencing regioselectivity and reaction kinetics.
The iodine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental in constructing complex organic molecules. Future research will likely focus on using this compound as a building block to create novel pharmaceutical scaffolds and functional materials. The electron-withdrawing nature of the adjacent CF₃ group can enhance the reactivity of the C-I bond towards oxidative addition in catalytic cycles.
Furthermore, the iodine atom can be oxidized to form hypervalent iodine reagents. These reagents are powerful, metal-free oxidants used in a wide array of transformations. acs.org Developing derivatives of this compound into novel hypervalent iodine reagents could provide catalysts with tunable reactivity, where the trifluoromethyl and carboxyl groups modulate solubility and electrophilicity. acs.org For example, hypervalent iodine reagents have been developed from 2-iodobenzoic acid for electrophilic trifluoromethylation, a reaction of immense importance in medicinal chemistry. researchgate.net Investigating the potential of this compound to act as a precursor for similar, yet sterically and electronically distinct, reagents is a compelling research direction.
| Functional Group | Potential Reaction Type | Anticipated Outcome/Application |
| Iodine Atom | Palladium- or Copper-Catalyzed Cross-Coupling | Synthesis of complex biaryls, alkynylated, and alkenylated derivatives for medicinal and materials chemistry. |
| Iodine Atom | Conversion to Hypervalent Iodine Reagent | Creation of novel, recyclable oxidizing agents or electrophilic group transfer reagents with unique reactivity. acs.org |
| Trifluoromethyl Group | Modulation of Ring Electronics | Influencing the rate and selectivity of electrophilic aromatic substitution or nucleophilic aromatic substitution on the ring. |
| Carboxylic Acid Group | Directing Group in C-H Activation | Facilitating further functionalization at the C6 position, guided by the carboxylate. acs.org |
| Combined Steric Hindrance | Regioselective Transformations | Controlling the stereochemical outcome of reactions due to the sterically crowded environment around the functional groups. |
This table summarizes the potential reactivity patterns of this compound that warrant future exploration.
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and efficiency. For the synthesis and derivatization of this compound, flow chemistry presents a particularly promising future.
Many reactions used to synthesize halogenated or trifluoromethylated compounds, such as nitrations or organometallic reactions, are highly exothermic and can be hazardous on a large scale. nih.gov Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaways. nih.gov This enables reactions to be performed under more intense conditions (higher temperatures or pressures) than would be safe in batch, often leading to dramatically reduced reaction times and improved yields. acs.org
Automated flow synthesis systems can also streamline multi-step sequences. For example, the synthesis of a derivative from this compound could be "telescoped," where the crude product from one flow reactor is fed directly into the next for a subsequent transformation without manual workup or isolation of intermediates. uc.ptbeilstein-journals.org This has been successfully applied to the synthesis of various heterocyclic compounds and active pharmaceutical ingredients, saving time, reducing solvent use, and minimizing operator exposure to potentially toxic intermediates. acs.orguc.pt The alkylation of substituted benzoic acids has already been studied in continuous flow microreactors, demonstrating precise control and rapid data acquisition. acs.org
Future research would involve developing robust flow protocols for the synthesis of this compound itself and its subsequent conversion into high-value derivatives, making the process more amenable to industrial-scale production.
Advanced Computational Design of Derivatives with Tunable Reactivity
Computational chemistry and in silico design are poised to accelerate the discovery of novel applications for this compound and its derivatives. By using theoretical models, researchers can predict the physicochemical properties and reactivity of molecules before they are ever synthesized in the lab.
Density Functional Theory (DFT) and other computational methods can be used to:
Predict Reactivity: Calculate the charge distribution, bond energies, and frontier molecular orbitals of this compound to understand its reactivity in various chemical environments. For instance, computational studies can rationalize the reactivity of hypervalent iodine reagents or predict the most favorable sites for C-H activation. researchgate.net
Design Novel Catalysts: If this molecule is used as a ligand or part of a larger catalytic system, computational modeling can help design derivatives with optimized electronic and steric properties for enhanced catalytic performance and selectivity.
Tune Physicochemical Properties: The trifluoromethyl group is known to significantly impact properties like lipophilicity and metabolic stability. Computational tools can predict how additional substitutions on the aromatic ring would modulate these properties, guiding the design of new drug candidates or agrochemicals. Studies on related compounds have established linear free energy relationships and used computational values to explain kinetic data, a methodology directly applicable here. acs.org
Elucidate Reaction Mechanisms: Understanding the precise mechanism of reactions involving this compound is key to optimizing conditions and improving yields. Computational modeling can map out reaction pathways, identify transition states, and explain unexpected outcomes, as has been done for trifluoromethylation reactions involving hypervalent iodine reagents. researchgate.net
Future research will undoubtedly integrate these computational approaches to rationally design derivatives of this compound with reactivity tailored for specific applications in catalysis, materials science, and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-iodo-2-(trifluoromethyl)benzoic acid, and how can purity be validated?
- Methodological Answer : The synthesis typically involves iodination of 2-(trifluoromethyl)benzoic acid derivatives using iodine sources (e.g., I₂ with HNO₃ or KI/Oxone systems). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is common. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase with 0.1% trifluoroacetic acid) . Melting point analysis and NMR (¹H/¹³C, ¹⁹F) confirm structural integrity.
Q. How can crystallographic data for this compound be obtained and refined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to process data. Ensure heavy-atom (iodine) positional parameters are optimized to resolve electron density maps. Twinning or disorder in trifluoromethyl groups may require constraints during refinement .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ~ -60 to -70 ppm). ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm) and iodination-induced deshielding.
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M-H]⁻ expected for m/z ~314.91).
Advanced Research Questions
Q. How do competing reaction pathways affect iodination selectivity in trifluoromethyl-substituted benzoic acids?
- Methodological Answer : The electron-withdrawing trifluoromethyl group directs iodination to the ortho position. Kinetic vs. thermodynamic control can be studied via temperature-dependent experiments (e.g., 0°C vs. reflux). Monitor intermediates using LC-MS and DFT calculations (e.g., Gaussian) to model transition states and regioselectivity .
Q. What strategies resolve contradictions in crystallographic data for heavy-atom-containing derivatives?
- Methodological Answer : For iodine-heavy structures, address absorption errors via multi-scan corrections (SADABS). If disorder occurs in the trifluoromethyl group, apply rigid-bond restraints (DELU in SHELXL) and validate thermal parameters with ADPs. Cross-validate with powder XRD or computational models (Mercury CSD) .
Q. How can HPLC methods be optimized for quantifying trace impurities in this compound?
- Methodological Answer : Use a gradient elution (e.g., 10%–90% acetonitrile in 20 min) with a C18 column (5 μm, 250 mm). Spiking experiments with synthetic impurities (e.g., di-iodinated byproducts) validate specificity. Ensure recovery rates >98% via standard addition, as demonstrated in similar trifluoromethyl benzoic acid analyses .
Q. What are the safety protocols for handling iodine and trifluoromethyl derivatives in synthesis?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation/contact.
- Quench iodine residues with Na₂S₂O₃ to prevent environmental release.
- Store waste in sealed containers labeled for halogenated organics. Refer to SDS guidelines for trifluoromethyl compounds (e.g., flash point >100°C, incompatible with strong oxidizers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
